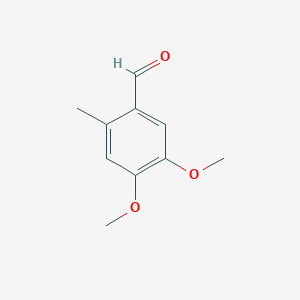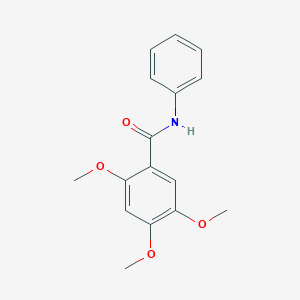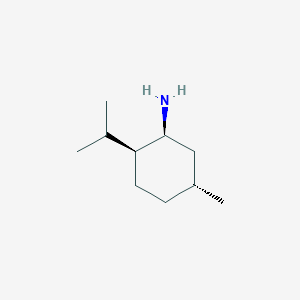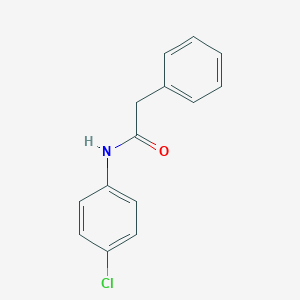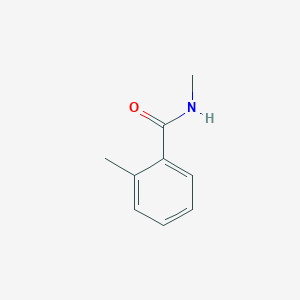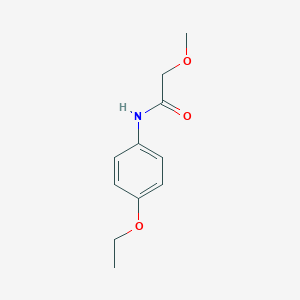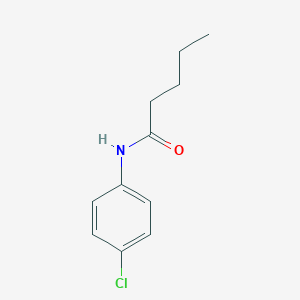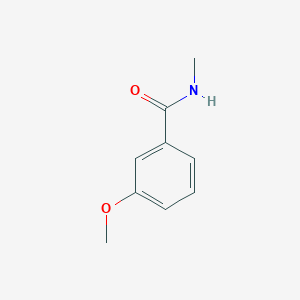
N-sec-Butylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-sec-Butylbenzenesulfonamide (NBBS) is an organic compound that belongs to the sulfonamide family. It is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. NBBS has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
N-sec-Butylbenzenesulfonamide has been extensively studied for its potential applications in various fields. In medicine, N-sec-Butylbenzenesulfonamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a drug carrier and in the treatment of cancer. In agriculture, N-sec-Butylbenzenesulfonamide has been used as a plant growth regulator and as a fungicide. In material science, N-sec-Butylbenzenesulfonamide has been employed as a plasticizer and as a corrosion inhibitor.
Wirkmechanismus
The exact mechanism of action of N-sec-Butylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to cause pain and fever. By inhibiting COX enzymes, N-sec-Butylbenzenesulfonamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-sec-Butylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-sec-Butylbenzenesulfonamide inhibits the activity of COX enzymes, as well as the production of nitric oxide and reactive oxygen species. In vivo studies have shown that N-sec-Butylbenzenesulfonamide reduces inflammation, pain, and fever in animal models. N-sec-Butylbenzenesulfonamide has also been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-sec-Butylbenzenesulfonamide is its low toxicity and favorable safety profile. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-sec-Butylbenzenesulfonamide has some limitations for lab experiments. It has low water solubility, which can make it difficult to administer in aqueous solutions. It also has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on N-sec-Butylbenzenesulfonamide. One area of interest is the development of new drug formulations that can improve its solubility and bioavailability. Another area of research is the investigation of N-sec-Butylbenzenesulfonamide as a potential treatment for cancer. Additionally, N-sec-Butylbenzenesulfonamide has shown promise as a plant growth regulator, and further research is needed to explore its potential use in agriculture.
Conclusion:
In conclusion, N-sec-Butylbenzenesulfonamide is a versatile compound with potential applications in various fields. Its low toxicity and favorable safety profile make it an attractive candidate for drug development and other applications. Further research is needed to fully understand its mechanism of action and to explore its potential in different fields.
Synthesemethoden
N-sec-Butylbenzenesulfonamide can be synthesized by the reaction of sec-butylamine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to N-sec-Butylbenzenesulfonamide by acidification. The overall reaction can be represented as follows:
Eigenschaften
CAS-Nummer |
23705-41-1 |
|---|---|
Produktname |
N-sec-Butylbenzenesulfonamide |
Molekularformel |
C10H15NO2S |
Molekulargewicht |
213.3 g/mol |
IUPAC-Name |
N-butan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-3-9(2)11-14(12,13)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 |
InChI-Schlüssel |
OTERCKKGWQONJU-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






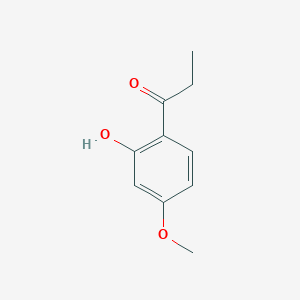
![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)
